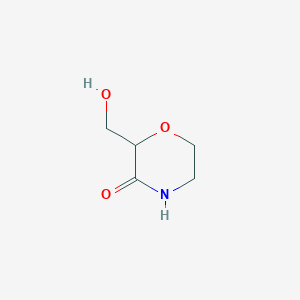

![molecular formula C12H19NO6 B2554620 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester CAS No. 88224-27-5](/img/structure/B2554620.png)

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester” is characterized by a combination of aspartic acid, a carbonyl group, and a 2-propenyl ester. The exact 3D conformer and 2D structure can be found in specialized chemical databases .科学的研究の応用

Protein and Nucleotide Synthesis

L-Aspartic acid plays a crucial role in protein and nucleotide synthesis. It serves as a building block for proteins, asparagine, arginine, and nucleotides. Additionally, it contributes to the purine-nucleotide cycle (PNC), which is essential for cellular energy metabolism and DNA/RNA synthesis .

Malate-Aspartate Shuttle (MAS)

The malate-aspartate shuttle is a critical mechanism for transporting reducing equivalents (NADH) from the cytosol to mitochondria. L-Aspartic acid participates in this shuttle, maintaining redox balance and ensuring efficient energy production within cells .

Gluconeogenesis

L-Aspartic acid contributes to gluconeogenesis, the process by which glucose is synthesized from non-carbohydrate precursors. It helps maintain blood glucose levels during fasting or low-carbohydrate conditions .

Neurotransmission

In the brain, L-Aspartic acid is involved in neurotransmission. It interacts with glutamate and participates in the glutamate-glutamine cycle, which is crucial for brain function and communication between neurons .

Brain Development and Hypothalamus Regulation

D-Aspartic acid (a minor isoform) plays a role in brain development and hypothalamus regulation. Although present in smaller amounts, it warrants further study for its therapeutic potential in psychiatric and neurologic disorders .

Potential Cancer Strategies

Research is ongoing to explore L-Aspartic acid metabolism as a strategy to combat cancer. Investigating its impact on tumor cells and targeting specific pathways may yield promising therapeutic approaches .

Dietary Supplement

L-Aspartic acid is sometimes used as a dietary supplement, although its benefits and risks require further investigation .

Risks of Increased L-Aspartic Acid Consumption

While L-Aspartic acid is essential, excessive consumption may have implications. Researchers continue to study its effects on health, particularly in the context of altered branched-chain amino acid (BCAA) levels, diabetes, and hyperammonemia .

将来の方向性

The future directions for the use of “L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester” would depend on the outcomes of current research and developments in the field. It is used for research purposes, and its future applications could be influenced by advancements in related research fields .

特性

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15)/p-1/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEZDRCCBIEBCS-QMMMGPOBSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)[O-])C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)[O-])C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO6- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70829583 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70829583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(2-propenyl) ester | |

CAS RN |

88224-27-5 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[(prop-2-en-1-yl)oxy]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70829583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethyl]propanamide](/img/structure/B2554537.png)

![2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2554541.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2554543.png)

![7-Methoxyimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B2554545.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2554548.png)

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]prop-2-enamide](/img/structure/B2554550.png)

![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2554552.png)

![1-(5-Chloro-2-methoxyphenyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2554554.png)

![4-Benzyl-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2554555.png)

![4-[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2554556.png)

![3-[[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2554559.png)